REACTION_SMILES
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[F:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][c:7]1[O:12][CH3:13].[NH2:14][c:15]1[cH:16][cH:17][c:18]([C:21]#[N:22])[n:19][cH:20]1>>[S:8](=[O:9])(=[O:10])([Cl:11])[c:15]1[cH:16][cH:17][c:18]([C:21]#[N:22])[n:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(S(=O)(=O)Cl)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(N)cn1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(S(=O)(=O)Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |